

ONO-8430506: Safety, Handling, and Disposal Protocols

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Compound of Interest					
Compound Name:	ONO-8430506				
Cat. No.:	B10831979	Get Quote			

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This document provides essential safety and logistical information for the handling and disposal of **ONO-8430506**, a potent, orally bioavailable autotaxin (ATX)/ENPP2 inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Disposal Information

Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for **ONO-8430506** is not publicly available. The following procedures are based on general best practices for the disposal of potent, small-molecule research compounds. Users must consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

General Disposal Procedures:

- Consult Institutional Guidelines: Always adhere to the specific protocols for chemical waste disposal established by your institution's EHS office.
- Do Not Dispose Down the Drain: ONO-8430506 should not be disposed of in the sewer system.
- Solid Waste:



- Collect unadulterated or expired solid ONO-8430506 in a clearly labeled, sealed container designated for chemical waste.
- Contaminated materials, such as personal protective equipment (PPE), weighing paper,
 and vials, should be collected in a designated hazardous waste container.
- Liquid Waste:
 - Solutions of ONO-8430506 should be collected in a sealed, properly labeled hazardous waste container.
 - Do not mix with incompatible waste streams.
- Decontamination: Decontaminate any surfaces that may have come into contact with ONO-8430506 using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. Collect all decontamination materials as hazardous waste.
- Request a Safety Data Sheet (SDS): It is highly recommended to contact the supplier of ONO-8430506 to request a complete SDS, which will contain specific information on handling and disposal.

Handling and Storage

- Storage of Powder: Store the solid compound at -20°C for up to 3 years.
- Storage of Solutions:
 - Store stock solutions in tightly sealed vials.
 - At -80°C, solutions in DMSO can be stored for up to 6 months.
 - At -20°C, solutions in DMSO are generally usable for up to one month.
- Preparation: Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.

Mechanism of Action and Signaling Pathway

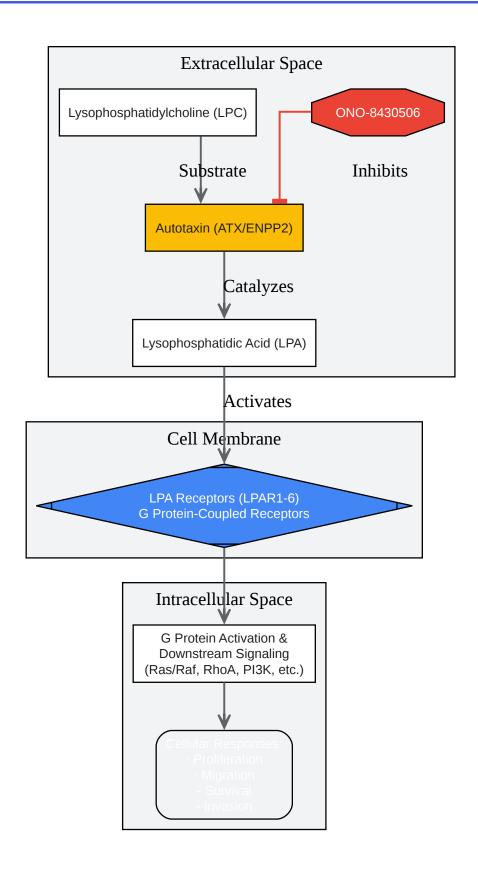


Safety Operating Guide

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ONO-8430506 is a potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[2][3] LPA is a bioactive lipid mediator that signals through G protein-coupled receptors (LPAR1-6) to activate various downstream pathways involved in cell proliferation, migration, survival, and invasion.[2] [4] By inhibiting ATX, **ONO-8430506** reduces the production of LPA, thereby attenuating these cellular responses, which are implicated in cancer progression and other diseases.[3][4]





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Caption: ONO-8430506 inhibits the ATX-LPA signaling pathway.





Quantitative Data

In Vitro Inhibitory Activity

Target/Assay	Substrate	IC ₅₀	Species	Reference
Autotaxin (ATX/ENPP2)	FS-3 (synthetic)	5.1 nM	Human (recombinant)	[1]
Autotaxin (ATX/ENPP2)	16:0-LPC (natural)	4.5 nM	Human (recombinant)	[1]
LPA Formation	A Formation Endogenous ~10 n		Various (plasma- derived)	[1]
ATX Activity	-	IC90: 100 nM	Mouse (plasma)	[1][5]

In Vivo Pharmacokinetics

Species	Administrat ion	Dose (mg/kg)	Bioavailabil ity (F%)	C _{max} (ng/mL)	T ₁ / ₂ (h)
Rat	Oral	1	51.6%	261	3.4
Dog	Oral	1	71.1%	1670	8.9
Monkey	Oral	1	30.8%	63	7.9

Experimental ProtocolsIn Vitro ATX Enzyme Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against autotaxin.[6]

- Materials:
 - Human recombinant ATX (hATX)
 - Fluorescent substrate FS-3



- Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 μM BSA, pH 8.0
- ONO-8430506 stock solution (e.g., 25 mM in DMSO)
- Black-wall 96-well plates
- Procedure:
 - 1. Prepare serial dilutions of **ONO-8430506** in the assay buffer to achieve a range of final concentrations (e.g., 0 to 30 μ M).
 - 2. Prepare reaction mixtures in triplicate in the 96-well plate with a final volume of 60 μ L. Each reaction should contain 4 nM ATX and 1 μ M FS-3.
 - 3. Add the diluted **ONO-8430506** or vehicle (DMSO) to the appropriate wells.
 - 4. Incubate the plate at a controlled temperature (e.g., 37°C).
 - 5. Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of FS-3 by ATX releases a fluorescent product.
 - 6. Calculate the rate of reaction for each concentration of the inhibitor.
 - 7. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Growth and Metastasis Model

This protocol describes a common method to evaluate the efficacy of **ONO-8430506** in a preclinical cancer model.[1]

- Animal Model:
 - Syngeneic orthotopic mouse model (e.g., 4T1 breast cancer cells in BALB/c mice).
- Drug Formulation and Administration:



- Prepare ONO-8430506 for oral administration (gavage). A common vehicle is 10% DMSO,
 40% PEG300, 5% Tween-80, and 45% Saline.[5]
- Administer ONO-8430506 at a specified dose (e.g., 10 mg/kg/day) for a defined period (e.g., 21 days).[1]
- A control group should receive the vehicle only.
- Experimental Workflow:
 - 1. Inject tumor cells into the mammary fat pad of the mice.
 - 2. Once tumors are established, randomize the mice into treatment and control groups.
 - 3. Begin daily administration of **ONO-8430506** or vehicle.
 - 4. Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
 - 5. At the end of the study (e.g., day 21), euthanize the mice.
 - 6. Excise the primary tumors and weigh them.
 - 7. Excise the lungs and count the number of metastatic nodules on the surface to assess metastasis.
 - 8. In some studies, **ONO-8430506** is used in combination with other chemotherapeutic agents like paclitaxel to evaluate synergistic effects.[7]

Caption: Workflow for in vivo evaluation of **ONO-8430506**.

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